molecular formula C14H12N6OS2 B2545238 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 894002-19-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2545238
CAS No.: 894002-19-8
M. Wt: 344.41
InChI Key: LASZGVMIMKQDIM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C14H12N6OS2 and its molecular weight is 344.41. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A compound closely related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been identified as a potent inhibitor of kidney-type glutaminase (GLS), a target for cancer therapy. This inhibition is significant because GLS plays a crucial role in cancer cell metabolism, especially in cells dependent on glutamine. The analogs of this compound exhibit promising in vitro and in vivo anticancer activities, suggesting potential utility in cancer treatment strategies (Shukla et al., 2012).

Potential Antiulcer Agents

Research into structurally similar compounds has explored their potential as antiulcer agents, showing good cytoprotective properties in models of ethanol- and HCl-induced gastric damage. Although the primary compound discussed did not demonstrate significant antisecretory activity, its analogs showed notable cytoprotective effects, highlighting the therapeutic potential of this chemical class in managing ulcerative conditions (Starrett et al., 1989).

Metabolic Stability in Drug Design

Further investigations into the compound's analogs for metabolic stability have led to the development of new molecules with improved drug-like properties. These studies aim at overcoming the metabolic degradation challenges faced by the parent compound, thereby enhancing its therapeutic efficacy and bioavailability. Such research underscores the importance of structural modifications to improve pharmacokinetic profiles for better clinical outcomes (Stec et al., 2011).

Antibacterial and Antifungal Applications

Compounds with the thiadiazol moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal that certain derivatives exhibit high antimicrobial activity, suggesting that this compound and its analogs could serve as leads for the development of new antimicrobial agents. This line of research holds promise for addressing the growing concern of antibiotic resistance (Azab et al., 2013).

Anticancer and Antioxidant Properties

Novel derivatives incorporating the thiadiazole structure have been evaluated for their anticancer and antioxidant activities. These compounds demonstrate significant potential in inhibiting tumor growth and scavenging free radicals, offering insights into their dual therapeutic roles. Such findings indicate the versatility of this compound derivatives in medical research and their potential application in treating cancer and oxidative stress-related disorders (Faheem, 2018).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS2/c1-9-17-20-14(23-9)16-12(21)8-22-13-5-4-11(18-19-13)10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASZGVMIMKQDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323130
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894002-19-8
Record name N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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